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Compound of Interest

Compound Name: Schumanniofoside
CAS No.: 107584-27-0
Cat. No.: B1681562
Get Quote
. J

Executive Summary & Chemical Context[2][3][4][5]
[6][71[8][9][10]

Schumanniofoside is a bioactive secondary metabolite isolated primarily from the stem bark
of Schumanniophyton magnificum (Rubiaceae).[1][2][3] It is chemically distinct due to its hybrid
structure: a chromone core fused with an alkaloidal moiety (often involving a piperidine-like ring
or quaternary ammonium), glycosylated with a disaccharide unit (typically glucose and
rhamnose).[1]

The structural elucidation of Schumanniofoside presents three specific challenges:
» Aglycone Complexity: Distinguishing the chromone signals from the alkaloidal fused rings.

» Glycosidic Linkage: Determining the attachment point of the sugar moiety (typically C-7 or
similar oxygenated positions) and the inter-glycosidic linkage.

o Stereochemistry: Resolving the anomeric configurations (
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VS.

) and the ring fusion stereochemistry.

This protocol outlines a self-validating NMR workflow to resolve these challenges.

Sample Preparation & Solvent Selection[9]

Objective: Maximize signal dispersion and exchangeable proton visibility.
e Solvent:DMSO-

(Dimethyl sulfoxide-d6) is the standard choice.[1]

o Causality: Schumanniofoside contains multiple hydroxyl groups (sugar moiety) and
potentially exchangeable amide/amine protons.[1] DMSO-

inhibits rapid proton exchange, allowing for the observation of sharp hydroxyl
doublets/triplets, which are critical for establishing sugar ring configurations via coupling
constants (

).

e Concentration: 5-10 mg in 600 pL solvent is ideal for 2D acquisition within reasonable
timeframes (12-16 hours).[1]

e Temperature: 298 K (25°C).[1]

Experimental Protocol & Pulse Sequence Logic

Phase 1: 1D Experiments (The Fingerprint)[1]
1H NMR (Proton)

o Target: Identify the diagnostic chromone "doublet pair" and anomeric protons.
o Key Signals to Observe:

o Chromone H-2: A highly deshielded doublet (
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ppm7

Hz).[1][4] The chemical shift is extreme due to the proximity to the heteroatom and
carbonyl.

o Chromone H-3: An upfield doublet (
ppm,
Hz).[1][4]
o Anomeric Protons (
): Look for signals in the 4.5-5.5 ppm range.[1]

o N-Methyl Groups: Singlets in the 3.0—-4.0 ppm range, indicative of the alkaloidal
guaternary nitrogen.

13C NMR & DEPT-135

e Target: Count carbons and differentiate CH/CH

(positive) from CH
(negative) and C
(invisible).
o Key Signals:
o Carbonyls:
ppm (Chromone C-4).[1]
o Anomeric Carbons:

95-105 ppm.

Phase 2: 2D Correlation (The Connectivity)[1]
COSY (Correlation Spectroscopy)

e Logic: Establishes the proton spin systems.
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e Application: Trace the sugar ring protons (

) and the coupling between Chromone H-2 and H-3.

HSQC (Heteronuclear Single Quantum Coherence)

e Logic: Maps protons to their directly attached carbons (

)

o Application: Differentiates the sugar methines (CH) from the alkaloidal methylenes (CH
).[1] This is crucial for assigning the overlapping region (3.0-4.0 ppm).[1]

HMBC (Heteronuclear Multiple Bond Coherence) - CRITICAL STEP

o Logic: Detects long-range couplings (

and
), bridging fragments separated by heteroatoms (O, N).

o Application:

o Glycosidic Linkage: Look for a correlation between the Sugar H-1' and the Aglycone C-7
(or equivalent).[1] This definitively proves where the sugar is attached.

o Inter-sugar Linkage: Correlation between the terminal sugar anomeric proton and the inner
sugar carbon (e.g., Rhamnose H-1 to Glucose C-6).[1]

o Quaternary Assembly: Links the isolated N-methyl protons to the alkaloid ring carbons.

NOESY/ROESY (Nuclear Overhauser Effect)

e Logic: Determines spatial proximity (through-space).[1]

o Application: Confirms the stereochemistry of the ring fusion in the alkaloid moiety and the
relative orientation of the sugar units.

Data Interpretation Guide
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The following table summarizes the diagnostic chemical shifts expected for
Schumanniofoside based on literature precedents for chromone alkaloid glycosides.

Multiplicity

HMBC
Moiet Position ( Correlation
y (ppm) (ppm)
Hz) Targets
Chromone H-2 8.19 d (6.[1][4]0) ~155.0 C-3,C-4,C-9
C-2,C-4, C-
H-3 6.26 d (6.[1]0) ~110-115
10
C-4 (C=0) - - ~175-180 H-2, H-3, H-5
Adjacent
Alkaloid N-CH 3.6-3.9 s ~50-60 X
Ring Carbons
H-1" d (7-8 for
Sugar 1 ] 5.0-55 100-105 Aglycone C-7
(Anomeric) -Glo)
H-1" Sugar 1 (e.g.,
Sugar 2 ] 45-5.0 s/d 98-102
(Anomeric) C-6")
CH Sugar 2 C-4,
10-1.2 d ~18.0
(Rham) C-5

Note: Exact values vary by concentration and temperature. The pattern (H-2/H-3 doublet pair) is

the fingerprint.[1]

Elucidation Workflow Diagram

The following diagram illustrates the logical flow from spectral acquisition to structural
confirmation.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1681562/docs?utm_src=pdf-body#application-note-nmr-based-structural-elucidation-of-schumanniofoside
https://pubchemlite.lcsb.uni.lu/e/compound/5491293
https://www.researchgate.net/publication/357120176_Naturally_Occurring_Chromone_Glycosides_Sources_Bioactivities_and_Spectroscopic_Features
https://pubchemlite.lcsb.uni.lu/e/compound/5491293
https://pubchemlite.lcsb.uni.lu/e/compound/5491293
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681562?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Crude Extract / Fraction

1H NMR (1D)
Identify Chromone Doublets
(6 8.19, 6.26)

13C & DEPT-135

Count Cq, CH, CH2, CH3

HSQC (2D)
Assign H-C Pairs
Resolve Sugar Region

COSY (2D)
Trace Spin Systems
(Sugar Rings)

HMBC (2D)

o ————————— s ———————————————————————— )

Critical Decision Points

Chromone Confirmation
(H2/H3 Coupling)

Final Structure:
Schumanniofoside

Long-Range Connectivity

Aglycone-Sugar Link
(HMBC: H-1' -> C-7)

Proton Chemical Shifts |Carbon Chemical Shifts

Defined Fragments

Fragment Connectivity

Linkage Established

NOESY (2D)
Stereochemistry

Click to download full resolution via product page

Caption: Workflow integrating 1D and 2D NMR data to resolve the chromone core, glycosidic

linkages, and stereochemistry of Schumanniofoside.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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